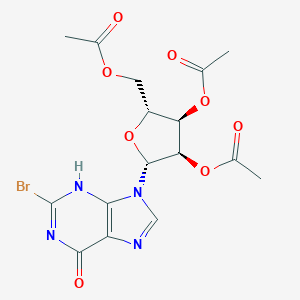

2-Bromo-2',3',5'-tri-O-acetylinosine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-Bromo-2’,3’,5’-tri-O-acetylinosine involves multiple steps, starting from inosinic acid. The process typically includes the bromination of inosinic acid followed by acetylation to introduce the acetyl groups at the 2’, 3’, and 5’ positions. The reaction conditions often involve the use of bromine and acetic anhydride in the presence of a catalyst to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

2-Bromo-2’,3’,5’-tri-O-acetylinosine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bromine, acetic anhydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Bromo-2’,3’,5’-tri-O-acetylinosine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential in developing antiviral drugs, particularly those targeting herpes viruses.

Industry: Utilized in the production of biochemical reagents and as a reference standard in analytical laboratories

Mécanisme D'action

The mechanism of action of 2-Bromo-2’,3’,5’-tri-O-acetylinosine involves its interaction with specific molecular targets. In the context of antiviral research, the compound is believed to interfere with viral replication by inhibiting key enzymes or proteins required for the virus to replicate. The exact molecular pathways and targets are still under investigation, but the compound’s bromine and acetyl groups play crucial roles in its biological activity.

Comparaison Avec Des Composés Similaires

2-Bromo-2’,3’,5’-tri-O-acetylinosine can be compared with other similar compounds, such as:

2-Bromo-2’,3’,5’-tri-O-acetyladenosine: Similar in structure but with an adenosine base instead of inosine.

2-Chloro-2’,3’,5’-tri-O-acetylinosine: Similar but with a chlorine atom instead of bromine.

2-Bromo-2’,3’,5’-tri-O-acetylguanosine: Similar but with a guanosine base instead of inosine.

The uniqueness of 2-Bromo-2’,3’,5’-tri-O-acetylinosine lies in its specific combination of bromine and acetyl groups, which confer distinct chemical and biological properties .

Activité Biologique

2-Bromo-2',3',5'-tri-O-acetylinosine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This compound combines bromination and acetylation, which not only alters its chemical properties but also enhances its biological efficacy. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, applications in research, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the bromination of inosine followed by acetylation. The general reaction pathway includes:

- Bromination : Inosine is treated with bromine or a brominating agent in an organic solvent.

- Acetylation : The brominated product undergoes acetylation using acetic anhydride in the presence of a catalyst to introduce acetyl groups at the 2', 3', and 5' positions.

The molecular formula for this compound is C₁₃H₁₅BrN₄O₇, with a molecular weight of 473.23 g/mol .

The primary biological activity of this compound is attributed to its ability to inhibit viral replication. It targets viral DNA polymerase, disrupting the synthesis of viral DNA and consequently impeding the viral life cycle. This mechanism is particularly relevant in the context of herpes simplex virus (HSV) infections, where the compound has shown promising antiviral effects .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity against herpes simplex viruses (HSV-1 and HSV-2). In vitro studies have demonstrated that it effectively reduces viral load by inhibiting key enzymes involved in viral replication.

| Virus Type | IC50 (µM) | Mechanism |

|---|---|---|

| HSV-1 | ~10 | Inhibition of viral DNA polymerase |

| HSV-2 | ~15 | Inhibition of viral DNA polymerase |

These findings underscore its potential as a therapeutic agent in treating herpesvirus infections .

Other Biological Activities

Beyond its antiviral properties, this compound has been evaluated for other biological activities:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Bromo-inosine | Brominated inosine | Antiviral |

| 2’,3’,5’-Tri-O-acetylinosine | Acetylated inosine | Antiviral |

| 2-Bromo-2’,3’,5’-tri-O-acetyladenosine | Adenosine derivative | Antiviral |

The combination of bromination and acetylation in this compound enhances its antiviral efficacy compared to other nucleoside analogs .

Case Studies and Research Findings

Numerous studies have explored the biological activity of 2-Bromo-2’,3’,5’-tri-O-acetylinosine:

- Study on Antiviral Efficacy : A study published in Virology Journal demonstrated that treatment with this compound significantly reduced HSV replication in cultured cells, with an IC50 value indicating effective inhibition at low concentrations .

- Cytotoxicity Assessment : Another research article highlighted that while exhibiting low cytotoxicity towards normal cells, the compound showed selective toxicity towards cancerous cell lines, suggesting potential for further development as an anticancer agent .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYPUYTWISKOLG-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Br)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)Br)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512153 | |

| Record name | 2',3',5'-Tri-O-acetyl-2-bromoinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41623-91-0 | |

| Record name | Inosine, 2-bromo-, 2′,3′,5′-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41623-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inosine, 2-bromo-, 2',3',5'-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041623910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3',5'-Tri-O-acetyl-2-bromoinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.